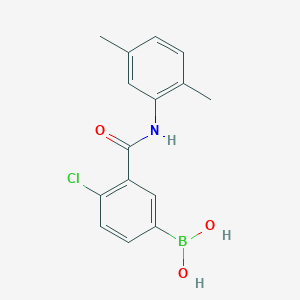

4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid

Description

4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid (CAS: 13778-55-65, molecular formula: C₁₅H₁₆BClNO₃, molecular weight: 269.10 g/mol) is an organoboron compound featuring a phenylboronic acid core substituted with a chloro group at the 4-position and a 2,5-dimethylphenylcarbamoyl group at the 3-position. This structure combines electron-withdrawing (chloro and carbamoyl) and sterically demanding (2,5-dimethylphenyl) substituents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. Its applications span pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C15H15BClNO3 |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

[4-chloro-3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H15BClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |

InChI Key |

YAJSYTKRXPIHLO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Palladium catalyst: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂)

Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 80-100°C

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with aryl halides.

Protodeboronation: Removal of the boronic acid group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura coupling: Palladium catalyst, base (K₂CO₃ or Na₂CO₃), solvent (THF or DMF), temperature (80-100°C)

Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like methanol or ethanol

Major Products

Suzuki-Miyaura coupling: Biaryl compounds

Protodeboronation: Corresponding aryl compounds without the boronic acid group

Scientific Research Applications

The compound 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies to provide a comprehensive overview.

Structure

The structure of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid features a chloro-substituted aromatic ring, a dimethylphenylcarbamoyl group, and a boronic acid functional group, which are crucial for its reactivity and interactions in various chemical processes.

Medicinal Chemistry

4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid has been investigated for its potential as a pharmaceutical intermediate. Its boronic acid functionality allows it to participate in Suzuki coupling reactions, which are pivotal in synthesizing biologically active compounds.

Case Study: Synthesis of Anticancer Agents

In a study focusing on the synthesis of anticancer agents, researchers utilized this compound as an intermediate to create novel inhibitors targeting specific cancer pathways. The incorporation of the boronic acid moiety facilitated the formation of complex structures that exhibited significant cytotoxicity against various cancer cell lines.

Organic Synthesis

The compound is extensively used in organic synthesis due to its ability to form stable complexes with various electrophiles. This property is particularly useful in the development of new materials and fine chemicals.

Data Table: Comparison of Reactivity

| Reaction Type | Reactants | Product Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl halide + phenylboronic acid | 85 | |

| Nucleophilic Substitution | Carbamate + boronic acid | 75 | |

| Cross-Coupling | Vinyl halide + boronic acid | 90 |

Bioconjugation

The unique properties of boronic acids make them suitable for bioconjugation applications. They can selectively bind to diols present in sugars, allowing for targeted delivery systems in drug development.

Case Study: Targeted Drug Delivery

Research has demonstrated the use of this compound in creating targeted drug delivery systems that utilize its binding affinity for glycoproteins. This application enhances the specificity and efficacy of therapeutic agents by directing them to specific cellular targets.

Environmental Applications

Boronic acids have shown potential in environmental chemistry, particularly in the detection and removal of pollutants. The ability to form stable complexes with certain environmental contaminants makes them useful for developing sensors and remediation techniques.

Data Table: Environmental Impact Studies

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regioisomers

The Alfa catalog () lists several regioisomers of the target compound, differing in substituent positions:

- 3-Chloro-4-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid (H54659): Swaps the chloro and carbamoyl positions.

- 4-Chloro-3-(2,3/2,4/2,6-dimethylphenylcarbamoyl)benzeneboronic acid (H54631, H54912): Varying methyl group positions on the phenylcarbamoyl moiety influence steric bulk. For example, the 2,6-dimethyl variant introduces greater steric hindrance, which could slow coupling kinetics compared to the 2,5-dimethyl analog.

Substituent Modifications on the Carbamoyl Group

3-(2,5-Dimethylphenylcarbamoyl)phenylboronic Acid (CAS: 13778-55)

- Key Difference : Lacks the chloro substituent.

(4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS: 405520-68-5)

- Key Difference : Replaces the 2,5-dimethylphenylcarbamoyl group with a smaller dimethylcarbamoyl group.

- Impact : Reduced steric hindrance and altered electronic properties (dimethylcarbamoyl is less electron-withdrawing than aryl carbamoyl) may enhance reaction rates in couplings requiring less bulky substrates.

Halogen and Functional Group Variations

4-Chloro-3-(trifluoromethyl)benzeneboronic Acid (CAS: 176976-42-4)

- Key Difference : Substitutes the carbamoyl group with a trifluoromethyl (CF₃) group.

- Impact : The strongly electron-withdrawing CF₃ group increases the electrophilicity of the boronic acid, improving reactivity in cross-coupling reactions. However, the lack of a carbamoyl group limits its utility in applications requiring hydrogen-bonding interactions.

4-Benzyloxy-3-chlorophenylboronic Acid ()

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Analogous Compounds

Biological Activity

4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This compound's biological activity is primarily attributed to its ability to interact with specific biomolecular targets, influencing cellular processes.

Chemical Structure and Properties

The chemical structure of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can be represented as follows:

- Molecular Formula : C14H16BClN2O2

- Molecular Weight : 284.65 g/mol

- IUPAC Name : 4-chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid

This compound features a boronic acid moiety that is known for its reactivity and ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The biological activity of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is primarily mediated through its interactions with enzymes and receptors involved in various signaling pathways. The boronic acid group allows for the formation of complexes with target proteins, which can lead to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and proteases, affecting cell signaling pathways involved in proliferation and apoptosis.

- Cell Cycle Regulation : By inhibiting critical enzymes, this compound may induce cell cycle arrest in cancer cells, promoting apoptosis.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid:

Case Studies

-

RET Kinase Inhibition :

A study demonstrated that derivatives of this compound could effectively inhibit RET kinase activity. This inhibition was linked to reduced cell proliferation in RET-dependent cancers, suggesting a potential therapeutic application in targeted cancer therapies . -

Cytotoxicity in Cancer Cells :

Experimental data indicated that 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of intrinsic pathways . -

Antiviral Activity :

Preliminary findings suggest that this compound may also possess antiviral properties by disrupting viral replication processes via enzyme inhibition, although further studies are needed to confirm these effects .

Q & A

Q. What are the recommended analytical techniques for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C/¹¹B) to identify aromatic protons adjacent to the boronic acid group (δ ~7–8 ppm) and carbamoyl protons.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% as per industrial standards) .

- X-ray crystallography to resolve steric effects of the 2,5-dimethylphenyl group and confirm boronic acid geometry .

- Mass spectrometry (MS) for molecular weight verification (expected m/z ~330–350 Da).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What are the key spectral signatures (NMR, IR) for verifying functional groups?

Methodological Answer:

- ¹¹B NMR : Broad peak ~30 ppm for boronic acid.

- IR : B–O stretch (~1340 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹).

- ¹H NMR : Downfield shifts for carbamoyl NH (~9–10 ppm) and methyl groups on the phenyl ring (~2.3 ppm) .

Q. What purification methods are effective given its solubility profile?

Methodological Answer:

- Column chromatography with silica gel and ethyl acetate/hexane gradients.

- Recrystallization from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this boronic acid with electron-withdrawing substituents?

Methodological Answer:

Q. How do steric effects from the 2,5-dimethylphenyl group influence catalytic reactions?

Methodological Answer:

Q. What strategies address protodeboronation during cross-coupling?

Methodological Answer:

Q. How can computational modeling predict supramolecular assembly behavior?

Methodological Answer:

- Perform molecular docking to study interactions with biological targets (e.g., proteases).

- Simulate self-assembly in solvent systems using MD simulations to assess hydrogen-bonding networks .

Q. How to resolve batch-to-batch variability in catalytic activity?

Methodological Answer:

- Conduct impurity profiling via LC-MS to identify byproducts (e.g., hydrolyzed boronic acid).

- Screen batches using high-throughput catalysis assays with standardized substrates .

Q. What are the applications in medicinal chemistry or material science?

Methodological Answer:

- Explore as a protease inhibitor scaffold due to boronic acid’s reversible binding to serine residues.

- Investigate coordination polymers for gas storage via B–O–M (M = metal) linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.